1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-

Catalog No.
S15696333
CAS No.
6195-62-6
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-

CAS Number

6195-62-6

Product Name

1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-

IUPAC Name

5-hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-6,9-11,13H,7H2

InChI Key

WGXOIVORNNWRAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C=O)O

1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- is an organic compound characterized by the presence of a dioxane ring, a hydroxyl group, and a phenyl substituent. Its molecular formula is C11H12O4C_{11}H_{12}O_{4} with a molecular weight of approximately 208.216 g/mol. The compound exhibits a unique stereochemistry, particularly in its (2R,4R,5R) configuration, which influences its chemical behavior and biological activity. The dioxane structure is notable for its stability and versatility in synthetic organic chemistry, making it an important intermediate in various

  • Oxidation: The hydroxyl group can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde group can be reduced to form primary alcohols through reagents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The phenyl group can engage in electrophilic substitution reactions, often utilizing halogens or nitro compounds under acidic conditions.

These reactions are fundamental for synthesizing derivatives and exploring the compound's reactivity in organic synthesis .

Research indicates that 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- may possess significant biological activities. Studies have explored its potential antimicrobial and anticancer properties, suggesting that it could interact with specific biological targets such as enzymes or receptors. Its mechanism of action likely involves modulation of biochemical pathways, which could lead to inhibition of certain cellular processes or activation of others .

The synthesis of 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- typically involves several steps:

  • Formation of the Dioxane Ring: This is achieved through cyclization reactions involving a diol and an aldehyde under acidic conditions.
  • Introduction of the Phenyl Group: The phenyl group is usually introduced via Friedel-Crafts alkylation.
  • Hydroxylation: Hydroxylation can be performed using appropriate oxidizing agents to introduce the hydroxyl group.

Industrial methods may optimize these routes by employing continuous flow reactors and advanced purification techniques to enhance yield and minimize environmental impact .

This compound finds various applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development: Investigated as a potential lead compound for new pharmaceuticals due to its biological activity.
  • Fine Chemicals Production: Utilized in the manufacture of specialty materials and fine chemicals .

Interaction studies have focused on how 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- interacts with biological molecules. These studies aim to elucidate its potential as a therapeutic agent by examining its binding affinity to various enzymes and receptors. Understanding these interactions is crucial for developing new drugs that leverage the compound’s unique properties .

Several compounds share structural similarities with 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-. Here are some notable examples:

Compound NameStructureUnique Features
(2S,4R,5R,6R)-4-Hydroxy-5-phenyl-1,3-dioxane-2-carbaldehydeSimilar dioxane structureDifferent stereochemistry affecting reactivity
(2R,4R,5R,6S)-4-(Dimethylamino)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-ylContains a tetrahydropyran ringDifferent functional groups leading to varied biological activity
1,3-Dioxolane-4-carbaldehydeRelated dioxolane structureLacks hydroxyl group; different reactivity profile

Unique Properties

The uniqueness of 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- lies in its specific stereochemistry and the combination of functional groups that confer distinct reactivity patterns and potential applications not found in similar compounds .

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

Explore Compound Types